(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol
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Overview
Description
(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol is a synthetic organic compound characterized by its unique thiazole ring structure and imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
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Introduction of the Imine Group: : The imine group is introduced by reacting the thiazole derivative with an appropriate aldehyde or ketone. In this case, 2-methoxybenzaldehyde can be used to form the imine linkage.
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Addition of the Propanol Group: : The final step involves the addition of a propanol group to the imine-thiazole intermediate. This can be achieved through a nucleophilic addition reaction using a suitable alcohol, such as 3-chloropropanol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the propanol moiety can undergo oxidation to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
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Reduction: : The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring and imine group. Researchers can explore its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, suggesting potential therapeutic applications.
Industry
In material science, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In drug discovery, it could target specific proteins or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-((2-hydroxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(Z)-3-(2-((2-chlorophenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol can influence its electronic properties and reactivity, making it distinct from its analogs. This functional group can affect the compound’s solubility, stability, and interaction with biological targets, potentially leading to unique applications and advantages in various fields.
Properties
IUPAC Name |
3-[2-(2-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-18-11-6-5-10-16(18)20-19-21(12-7-13-22)17(14-24-19)15-8-3-2-4-9-15/h2-6,8-11,14,22H,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQRMFLTWCTEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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